(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide
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Overview
Description
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of an ethoxy and methoxy group on the phenyl ring, as well as a morpholine ring attached to the acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 4-morpholinoaniline in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired acrylamide compound. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
(E)-3-(4-ethoxyphenyl)-N-(4-morpholinophenyl)acrylamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-phenylacrylamide: Lacks the morpholine ring, which may alter its overall structure and function.
Uniqueness
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, as well as the morpholine ring attached to the acrylamide moiety
Properties
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-28-20-10-4-17(16-21(20)26-2)5-11-22(25)23-18-6-8-19(9-7-18)24-12-14-27-15-13-24/h4-11,16H,3,12-15H2,1-2H3,(H,23,25)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSPMVBOOUPEMX-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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